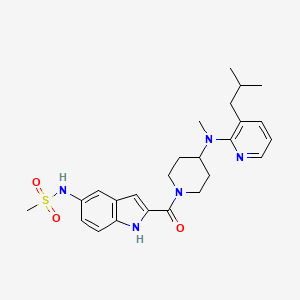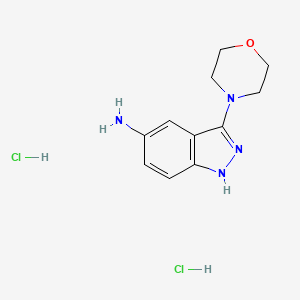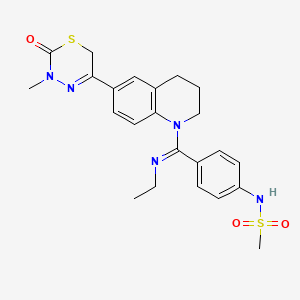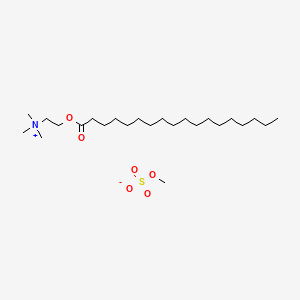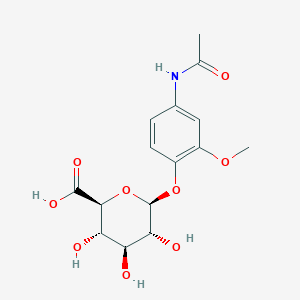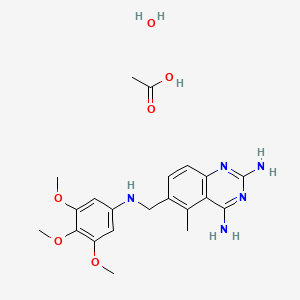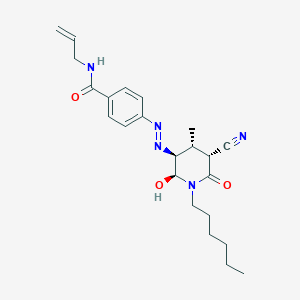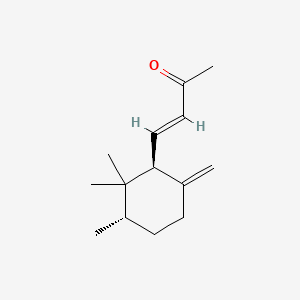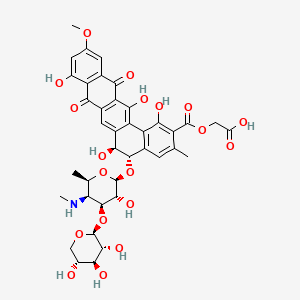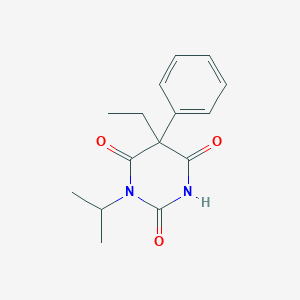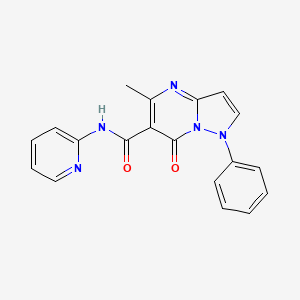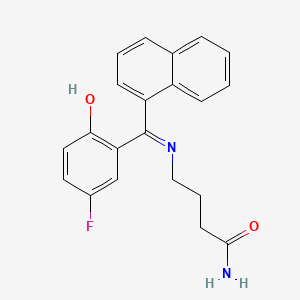
2,7-Naphthalenedisulfonic acid, 4-hydroxy-3-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-, tripotassium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Naphthalenedisulfonic acid, 4-hydroxy-3-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-, tripotassium salt is a complex organic compound known for its vibrant color properties and extensive use in various industrial applications. This compound is part of the azo dye family, characterized by the presence of the azo group (-N=N-) which links two aromatic rings. The compound’s structure includes multiple sulfonic acid groups, enhancing its solubility in water and making it suitable for use in aqueous environments.
Preparation Methods
The synthesis of 2,7-Naphthalenedisulfonic acid, 4-hydroxy-3-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-, tripotassium salt involves several steps:
Diazotization: The process begins with the diazotization of an aromatic amine, typically under acidic conditions using sodium nitrite and hydrochloric acid.
Coupling Reaction: The diazonium salt formed is then coupled with a naphthalene derivative that has been pre-sulfonated. This step is crucial for forming the azo linkage.
Sulfonation: Further sulfonation may be required to introduce additional sulfonic acid groups, enhancing the compound’s solubility and reactivity.
Neutralization: The final product is neutralized with potassium hydroxide to form the tripotassium salt, ensuring the compound is in a stable, water-soluble form.
Industrial production methods often involve large-scale reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
2,7-Naphthalenedisulfonic acid, 4-hydroxy-3-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-, tripotassium salt undergoes various chemical reactions:
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the breakdown of the azo linkage and formation of smaller aromatic compounds.
Reduction: Reduction reactions, often using reducing agents like sodium dithionite, can cleave the azo bond, resulting in the formation of aromatic amines.
Substitution: The sulfonic acid groups can participate in substitution reactions, where they are replaced by other functional groups under specific conditions.
Common reagents used in these reactions include strong acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved .
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a dye in various chemical processes, including chromatography and spectroscopy, due to its distinct color properties.
Biology: In biological research, it serves as a staining agent for visualizing cellular components under a microscope.
Medicine: The compound is explored for its potential use in drug delivery systems, where its solubility and reactivity can be advantageous.
Industry: It is widely used in the textile industry for dyeing fabrics, as well as in the production of inks and paints
Mechanism of Action
The compound exerts its effects primarily through its azo linkage and sulfonic acid groups. The azo group is responsible for the compound’s color properties, absorbing light in the visible spectrum and reflecting specific wavelengths. The sulfonic acid groups enhance solubility and reactivity, allowing the compound to interact with various substrates. In biological systems, the compound can bind to proteins and other macromolecules, facilitating its use as a staining agent .
Comparison with Similar Compounds
Similar compounds include other azo dyes with sulfonic acid groups, such as:
- 4-Hydroxy-3-((4-methoxy-3-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-2,7-naphthalenedisulfonic acid
- 5-(Benzoylamino)-4-hydroxy-3-((1-sulpho-6-((2-(sulfooxy)ethyl)sulphonyl)-2-naphthyl)azo)naphthalene-2,7-disulphonic acid
Compared to these compounds, 2,7-Naphthalenedisulfonic acid, 4-hydroxy-3-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-, tripotassium salt is unique due to its specific substitution pattern and the presence of multiple sulfonic acid groups, which enhance its solubility and reactivity .
Properties
CAS No. |
72187-37-2 |
|---|---|
Molecular Formula |
C18H13K3N2O13S4 |
Molecular Weight |
710.9 g/mol |
IUPAC Name |
tripotassium;4-hydroxy-3-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C18H16N2O13S4.3K/c21-18-15-6-5-14(35(24,25)26)9-11(15)10-16(36(27,28)29)17(18)20-19-12-1-3-13(4-2-12)34(22,23)8-7-33-37(30,31)32;;;/h1-6,9-10,21H,7-8H2,(H,24,25,26)(H,27,28,29)(H,30,31,32);;;/q;3*+1/p-3 |
InChI Key |
VOBBGCUIWPBEAA-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=C(C=C3C=C(C=CC3=C2O)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)CCOS(=O)(=O)[O-].[K+].[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


